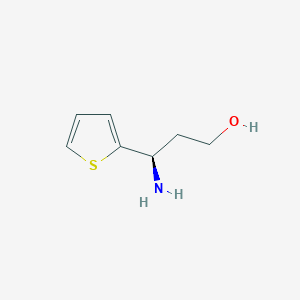![molecular formula C8H10BrF2N3 B13316083 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316083.png)
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is a chemical compound that features a bromine atom, a difluorocyclobutyl group, and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine typically involves multiple steps. One common method involves the reaction of 1-bromo-4-(3,3-difluorocyclobutyl)benzene with appropriate reagents to introduce the pyrazole ring. The reaction conditions often include the use of dichloromethane as a solvent and cooling to low temperatures, such as -70°C, followed by gradual warming to room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation may yield ketones or aldehydes.
科学的研究の応用
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound may be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The difluorocyclobutyl group and pyrazole ring can interact with specific binding sites, leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
1-Bromo-4-(3,3-difluorocyclobutyl)benzene: Similar structure but lacks the pyrazole ring.
4-Bromo-1,3-dimethyl-1H-pyrazole: Similar pyrazole ring but different substituents.
Uniqueness
4-Bromo-1-[(3,3-difluorocyclobutyl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the difluorocyclobutyl group and the pyrazole ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research applications.
特性
分子式 |
C8H10BrF2N3 |
|---|---|
分子量 |
266.09 g/mol |
IUPAC名 |
4-bromo-1-[(3,3-difluorocyclobutyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C8H10BrF2N3/c9-6-4-14(13-7(6)12)3-5-1-8(10,11)2-5/h4-5H,1-3H2,(H2,12,13) |
InChIキー |
UWOYXAOKJBUPGX-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)CN2C=C(C(=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13316000.png)
![(3-Methylbutyl)[(trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13316006.png)
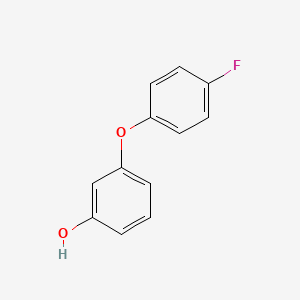
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol](/img/structure/B13316021.png)
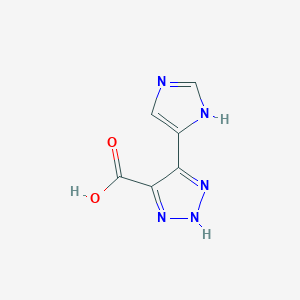
![1-[(2-Chlorothiophen-3-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13316034.png)
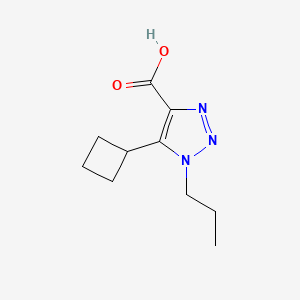
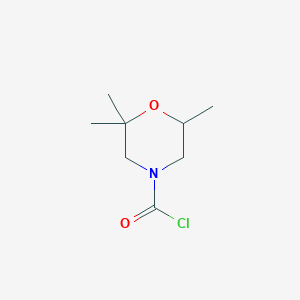
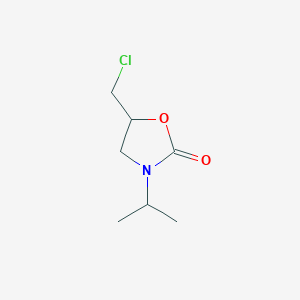
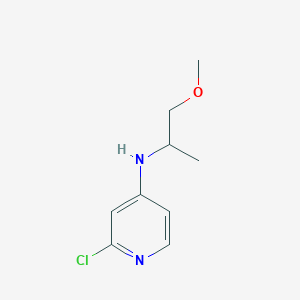

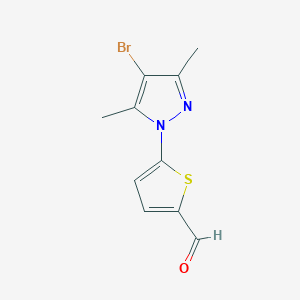
![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)
